Nitroxoline

Übersicht

Beschreibung

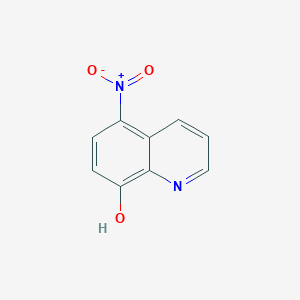

Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a hydroxyquinoline derivative that has been used as an antibacterial agent for over fifty years. It is particularly effective against gram-positive and gram-negative bacteria commonly found in urinary tract infections. This compound is known for its ability to combat biofilm infections and has shown potential in anticancer applications due to its metal-chelating properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die industrielle Herstellung von Nitroxolin erfolgt durch die Nitrierung von 8-Hydroxychinolin zu 5-Nitroso-8-hydroxychinolin, gefolgt von einer Oxidation, um das Endprodukt zu erhalten. Für den Nitrierungsprozess wird üblicherweise Salpetersäure als Nitriermittel verwendet, und der Oxidationsschritt kann mit verschiedenen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von Nitroxolin durch spektrophotometrische Methoden gesteuert, um die Qualität der Ausgangsmaterialien und Reaktionsmischungen sicherzustellen. Der Prozess beinhaltet die quantitative Bestimmung von 8-Hydroxychinolin und 5-Nitroso-8-hydroxychinolin in verschiedenen Stadien der Reaktion .

Analyse Chemischer Reaktionen

Reactions with Alkyl/Benzyl Bromides or α-Bromoacetophenones

-

Nitroxoline can react with alkyl/benzyl bromides or α-bromoacetophenones in the presence of potassium carbonate (K2CO3) in N, N'-dimethylformamide (DMF) under a nitrogen atmosphere to produce this compound derivatives .

- A solution of this compound in DMF is stirred with potassium carbonate at room temperature.

- A (substituted)benzyl, diaryl, or alkyl bromide or α-bromoacetophenone is added, and the reaction is stirred until the starting reagents disappear, as detected by thin-layer chromatography (TLC).

- The mixture is poured into ice-cold water and partitioned with dichloromethane (DCM).

- The organic layers are combined, washed with anhydrous sodium sulfate (Na2SO4) to remove water, filtered, and washed with DCM.

- The organic phase is evaporated in vacuo, and the target molecule is recovered through column chromatography using silica gel .

- Hydrolysis of compound 12 with lithium hydroxide (LiOH) in a mixture of water and methanol at room temperature yields the carboxylic acid derivative 13 .

Palladium-Catalyzed Coupling Reactions

- This compound derivatives can be synthesized via one-pot sequential Palladium-catalyzed coupling reactions .

- 8-heteroaryl substituted quinolines can be prepared by direct C–H arylation of five-membered heteroarenes, or Pd-catalyzed coupling of organoboron reagents with bromoquinolines .

- The use of (benzo)thiophenyl or (benzo)furanyl boron coupling partners allows further C–H functionalization on the five-membered heteroaryl ring with aryl bromides in one flask to access a variety of polyconjugated molecular architectures .

Complex Formation

Example of this compound Derivatives and their IC50 Values with Metal Chlorides

| Compounds | Structure | Drug alone IC50, μM | +ZnCl2 IC50, μM | +CuCl2 IC50, μM |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline (NQ) | 0.438±0.20 | 0.855±0.18 | 0.0003±0.0 |

Anti-angiogenic Activity

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Nitroxoline's initial application was as an antibacterial agent for urinary tract infections. Its mechanism involves metal ion chelation, which disrupts bacterial growth and biofilm formation. A comparative study highlighted that this compound exhibits significant antibacterial activity against uropathogens, outperforming traditional antibiotics like trimethoprim in certain contexts .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Application |

|---|---|---|

| Escherichia coli | 1-4 µg/mL | Urinary tract infections |

| Klebsiella pneumoniae | 2-8 µg/mL | Urinary tract infections |

| Staphylococcus aureus | 4-16 µg/mL | Skin and soft tissue infections |

Oncology Applications

Recent studies have demonstrated this compound's potential as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including urothelial carcinoma and glioma. It operates through mechanisms such as inhibition of bromodomain and extraterminal proteins, which are crucial for oncogene expression regulation .

Case Study: this compound in Urologic Oncology

A systematic review analyzed the effects of this compound on urologic cancers. The findings suggested that this compound could enhance the efficacy of existing chemotherapy regimens while exhibiting minimal adverse effects. The study emphasized the need for further clinical trials to establish optimal dosing and treatment protocols .

Table 2: this compound's Impact on Cancer Cell Lines

| Cancer Type | Model Used | Observed Effects |

|---|---|---|

| Urothelial Carcinoma | Xenograft Model | Reduced tumor growth |

| Glioma | Cell Culture | Induction of apoptosis |

| Multiple Myeloma | Animal Model | Inhibition of tumor proliferation |

Parasitological Applications

This compound has also been investigated for its potential in treating parasitic infections. A recent study indicated that this compound exhibits amoebicidal activity against Balamuthia mandrillaris, the causative agent of primary amoebic meningoencephalitis. The compound demonstrated an IC50 value of 4.77 μM, indicating significant efficacy against this pathogen .

Table 3: Efficacy of this compound Against Parasitic Infections

| Parasite | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Balamuthia mandrillaris | 4.77 | Induction of programmed cell death |

| Naegleria fowleri | 1.26 | Disruption of cellular integrity |

Wirkmechanismus

Nitroxoline exerts its effects through multiple mechanisms:

Antibacterial Activity: Chelates essential metal ions such as iron and zinc, disrupting bacterial growth and biofilm formation.

Anticancer Activity: Inhibits type 2 methionine aminopeptidase, which is involved in angiogenesis, and increases reactive oxygen species production, leading to cytotoxic effects on cancer cells.

Enzyme Inhibition: Acts as a noncompetitive, reversible inhibitor of cathepsin B, preventing tumor cell proliferation and metastasis.

Vergleich Mit ähnlichen Verbindungen

Nitroxolin wird häufig mit anderen Hydroxychinolinderivaten wie Clioquinol verglichen:

Clioquinol: Ein weiteres Hydroxychinolinderivat mit ähnlichen Metall-chelatisierenden Eigenschaften, das jedoch mit neurotoxischen Effekten beim Menschen in Verbindung gebracht wird.

Ähnliche Verbindungen:

- Clioquinol

- 8-Hydroxychinolin

- 5-Amino-8-hydroxychinolin

Nitroxolin zeichnet sich durch sein gut etabliertes Sicherheitsprofil und seine vielfältigen Anwendungen sowohl in der antimikrobiellen als auch in der Krebsforschung aus.

Biologische Aktivität

Nitroxoline, a hydroxyquinoline derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. Originally developed as an antibiotic for urinary tract infections (UTIs), recent studies have expanded its potential therapeutic uses. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in treating specific conditions, and emerging applications in oncology.

This compound exhibits its biological effects through several mechanisms:

- Metal Chelation : this compound is known to chelate essential metal ions such as magnesium and manganese, which are critical for bacterial growth and survival. This action disrupts various enzymatic processes, including RNA polymerase activity, leading to inhibition of bacterial replication .

- Antimicrobial Activity : It has shown efficacy against a range of pathogens, including resistant strains. A meta-analysis indicated that this compound demonstrated non-inferiority compared to other antibiotics like cotrimoxazole and norfloxacin in treating uncomplicated UTIs, achieving over 90% bacteriuria eradication .

- Antineoplastic Properties : Recent research highlights this compound's potential as an anticancer agent. It has been shown to induce apoptosis and inhibit metastasis in various cancer types, including bladder cancer and pancreatic cancer. Notably, it affects cell bioenergetics and deregulates proteins involved in cancer cell growth .

Urinary Tract Infections

A comprehensive review of clinical studies involving this compound for treating UTIs revealed:

- Efficacy : In controlled trials involving 466 women with uncomplicated UTIs, this compound achieved similar efficacy to standard treatments with a significant reduction in bacteriuria .

- Safety Profile : The safety of this compound was comparable to that of control antibiotics, with adverse events reported at rates of 9.4% versus 7.8% for controls .

Cancer Treatment

Recent studies have explored this compound's role in oncology:

- Bladder Cancer : In vitro and in vivo studies demonstrated that this compound significantly suppressed metastasis and tumor progression. It was effective in reducing the migration capability of bladder cancer cells and showed promising results in animal models .

- Pancreatic Cancer : this compound exhibited dose-dependent antiproliferative effects on pancreatic cancer cells by modulating critical proteins involved in cell metabolism and bioenergetics .

Summary of Clinical Efficacy

| Condition | Study Type | Patients | Efficacy Rate | Comparison Group |

|---|---|---|---|---|

| Uncomplicated UTI | Meta-analysis | 466 | >90% | Cotrimoxazole, Norfloxacin |

| Bladder Cancer | Preclinical Trials | N/A | Significant suppression of metastasis | Control groups (untreated) |

| Pancreatic Cancer | In vitro/In vivo | N/A | Dose-dependent inhibition | Control (untreated) |

Case Studies

- Bladder Cancer Case Study : A multicenter phase II trial involving high-risk non-muscle invasive bladder cancer patients treated with this compound showed improved clinical outcomes compared to traditional chemotherapeutic agents like mitomycin C. Patients exhibited reduced tumor sizes without significant toxicity .

- Urinary Tract Infection Case Study : A randomized controlled trial involving 234 patients treated with this compound showed comparable efficacy to standard antibiotic treatments with a favorable safety profile, reinforcing its potential as a first-line treatment option amid rising antibiotic resistance .

Eigenschaften

IUPAC Name |

5-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWZDNTCBHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046284 | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |

| Record name | SID11532939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4008-48-4 | |

| Record name | Nitroxoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxoline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROXOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | Nitroxoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitroxoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.